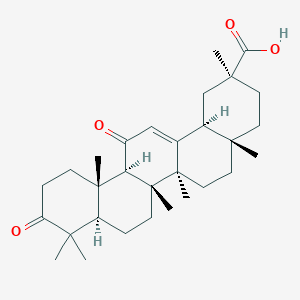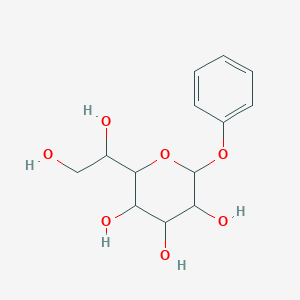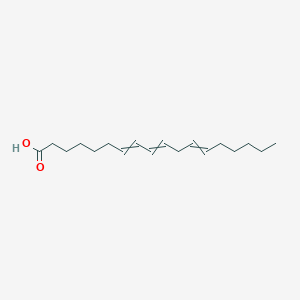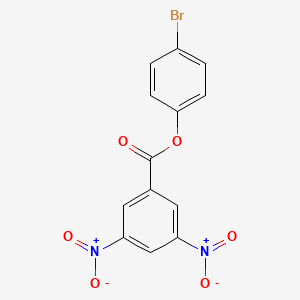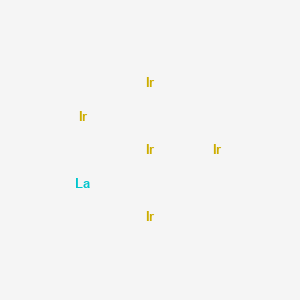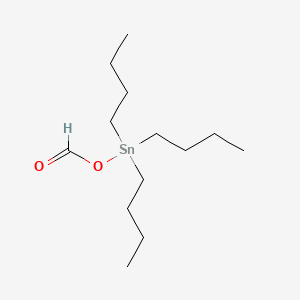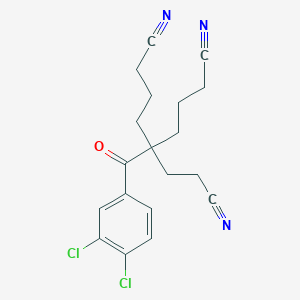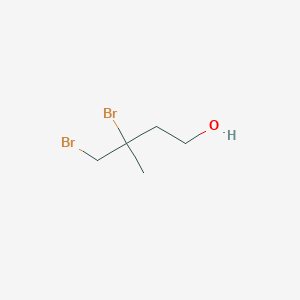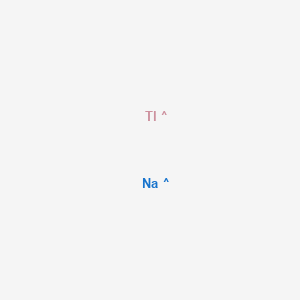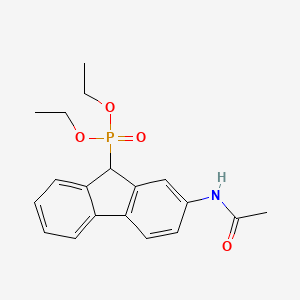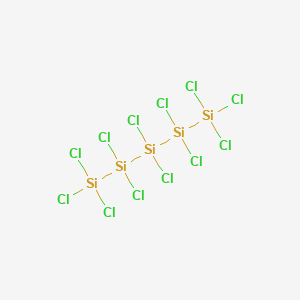
Pentasilane, dodecachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasilane, dodecachloro- (Si5Cl12) is a perchlorinated polysilane compound. It is part of the broader class of chlorosilanes, which are silicon analogues of alkanes. These compounds are characterized by silicon-silicon bonds and are often used in various industrial and research applications due to their unique chemical properties .
Preparation Methods
The synthesis of pentasilane, dodecachloro- typically involves the amine-induced disproportionation of perchloropolysilanes such as Si2Cl6 or Si3Cl8. This method is favored for its efficiency and ability to produce large quantities of the compound . The reaction is usually carried out in benzene at room temperature, followed by hydrogenation using reagents like lithium aluminum hydride (LiAlH4) . Industrial production methods may involve continuous processes such as plasma synthesis of chlorinated polysilanes .
Chemical Reactions Analysis
Pentasilane, dodecachloro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon-silicon bonds into silicon-oxygen bonds.
Reduction: Reduction reactions often involve hydrogenation, where hydrogen atoms replace chlorine atoms.
Major products formed from these reactions include various hydrosilanes and other silicon-containing compounds .
Scientific Research Applications
Pentasilane, dodecachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of pentasilane, dodecachloro- involves its ability to undergo various chemical transformations due to the presence of multiple silicon-silicon and silicon-chlorine bonds. These transformations are facilitated by the compound’s reactivity with nucleophiles and oxidizing agents, leading to the formation of new silicon-containing products .
Comparison with Similar Compounds
Pentasilane, dodecachloro- can be compared to other perchlorinated polysilanes such as Si2Cl6 and Si3Cl8. These compounds share similar chemical properties but differ in their molecular structures and reactivity. For example, Si2Cl6 and Si3Cl8 are smaller and less complex than Si5Cl12, making them less versatile in certain applications . Other similar compounds include various hydrosilanes and cyclosilanes, which also contain silicon-silicon bonds but differ in their specific chemical structures and reactivity .
Properties
CAS No. |
13596-24-2 |
|---|---|
Molecular Formula |
Cl12Si5 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
trichloro-[dichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silyl]silane |
InChI |
InChI=1S/Cl12Si5/c1-13(2,3)15(7,8)17(11,12)16(9,10)14(4,5)6 |
InChI Key |
APLLVYZLAPKPFW-UHFFFAOYSA-N |
Canonical SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


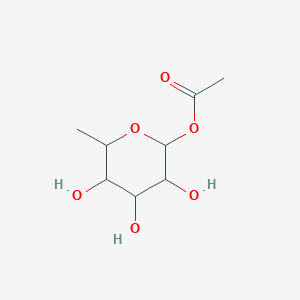
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
